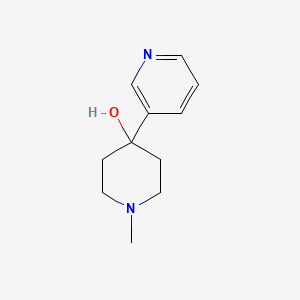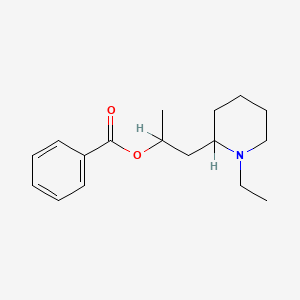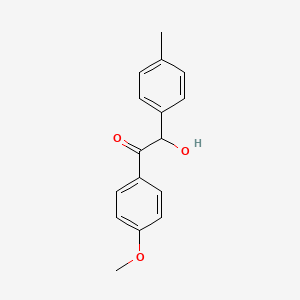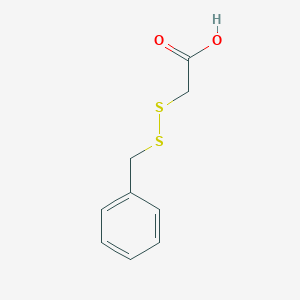
(Benzyldisulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzyldisulfanyl)acetic acid is an organic compound characterized by the presence of a benzyldisulfanyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyldisulfanyl)acetic acid typically involves the reaction of benzyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond between two benzyl mercaptan molecules, followed by the substitution of the chlorine atom in chloroacetic acid with the disulfide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzyldisulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
(Benzyldisulfanyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of disulfide bond formation and reduction in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (Benzyldisulfanyl)acetic acid involves the reactivity of the disulfide bond and the carboxylic acid group. The disulfide bond can undergo redox reactions, making it a useful functional group in redox biology and chemistry. The carboxylic acid group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetic acid: Contains a thiol group instead of a disulfide bond.
Benzyl mercaptan: Contains a single thiol group attached to a benzyl group.
Acetic acid: Lacks the disulfide functionality.
Uniqueness
(Benzyldisulfanyl)acetic acid is unique due to the presence of both a disulfide bond and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
83167-33-3 |
|---|---|
Formule moléculaire |
C9H10O2S2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2-(benzyldisulfanyl)acetic acid |
InChI |
InChI=1S/C9H10O2S2/c10-9(11)7-13-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) |
Clé InChI |
ZIEXAINKSOYINJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
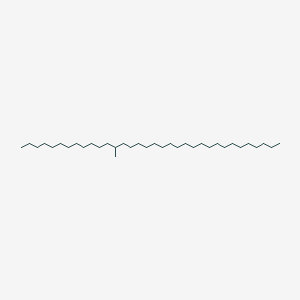
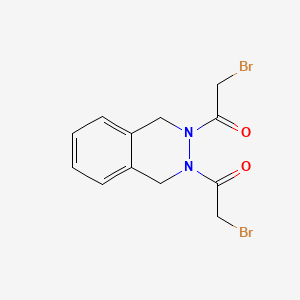
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
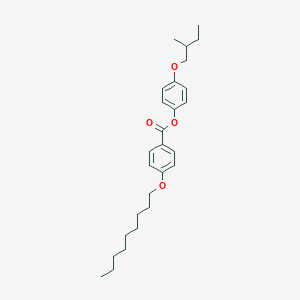
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
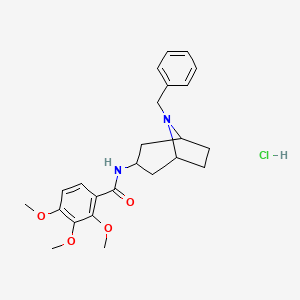
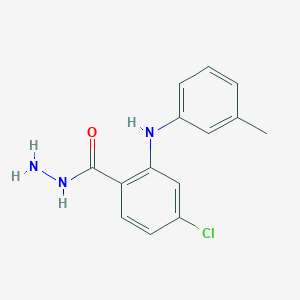
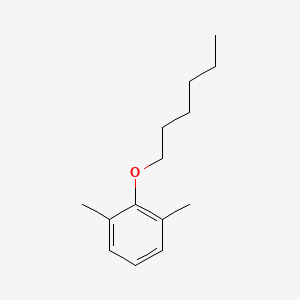
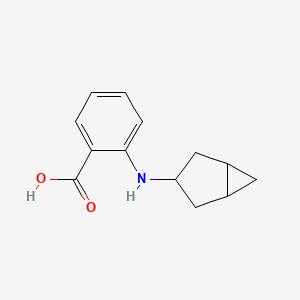
![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
